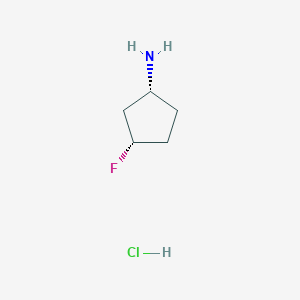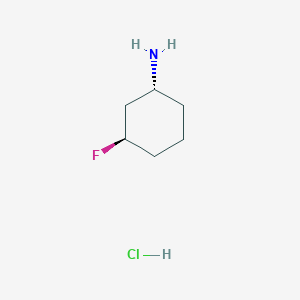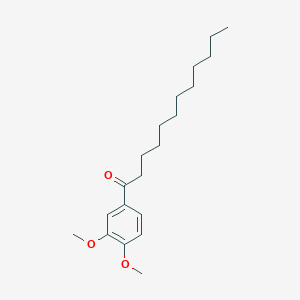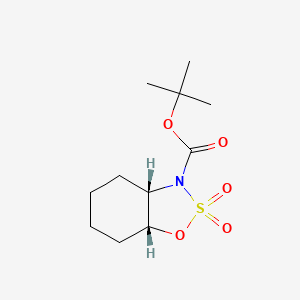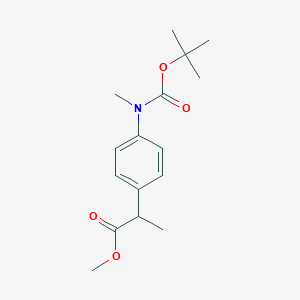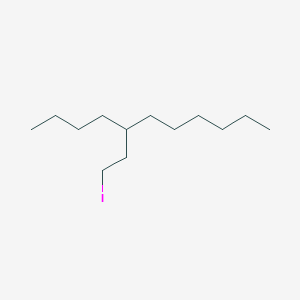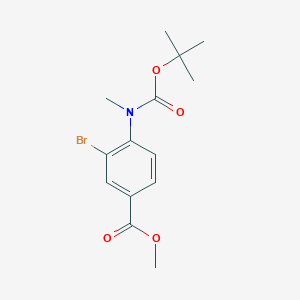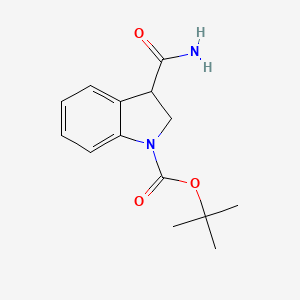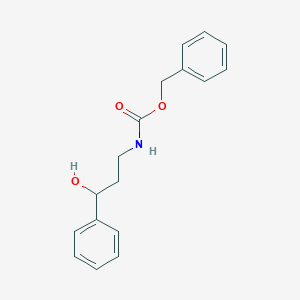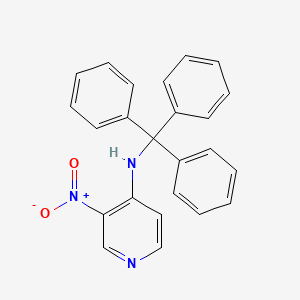
3-Nitro-N-tritylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-tritylpyridin-4-amine: is a chemical compound with the molecular formula C24H19N3O2 . It is characterized by the presence of a nitro group (-NO2) at the 3-position and a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyridin-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of pyridine using nitric acid in the presence of a catalyst . The resulting nitropyridine is then reacted with trityl chloride in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of 3-Nitro-N-tritylpyridin-4-amine may involve large-scale nitration and tritylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-N-tritylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-N-tritylpyridin-4-amine.
Substitution: Formation of various substituted pyridin-4-amine derivatives.
Scientific Research Applications
Chemistry: 3-Nitro-N-tritylpyridin-4-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds .
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Nitro-N-tritylpyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trityl group can influence the compound’s binding affinity to target molecules. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the trityl group, making it less bulky and potentially less selective in its interactions.
N-Tritylpyridin-4-amine: Lacks the nitro group, which reduces its reactivity in redox reactions.
3-Amino-N-tritylpyridin-4-amine: A reduced form of 3-Nitro-N-tritylpyridin-4-amine, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the combination of the nitro and trityl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-N-tritylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-27(29)23-18-25-17-16-22(23)26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKWYPRSCYHFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


